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Compound of Interest

Compound Name: Hexamethyleneimine

Cat. No.: B121469

Introduction

Hexamethyleneimine (HMI), also known as azepane, is a cyclic secondary amine with the
chemical formula CeH1sN. It is a versatile building block in organic synthesis, finding
applications in the development of pharmaceuticals, agricultural chemicals, and as a
component in the production of certain polymers and corrosion inhibitors. A thorough
understanding of its spectroscopic characteristics is essential for its identification, purity
assessment, and for monitoring its transformations in chemical reactions. This technical guide
provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for hexamethyleneimine, complete with experimental protocols

and workflow visualizations.

Spectroscopic Data

The spectroscopic data for hexamethyleneimine is summarized in the following tables,
providing a clear reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
hexamethyleneimine, both tH and 3C NMR provide distinct signals corresponding to the
different carbon and hydrogen environments within the seven-membered ring.

IH NMR (Proton NMR) Data
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The *H NMR spectrum of hexamethyleneimine in chloroform-d (CDCIs) displays three main
groups of signals corresponding to the protons on the carbon atoms at the a, 3, and y positions
relative to the nitrogen atom.

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~2.84 Triplet (t) 4H a-CHz2
~1.68 Multiplet (m) 4H B-CH:z
~1.61 Multiplet (m) 4H y-CH:z
Variable Broad Singlet 1H N-H

Note: The chemical shift of the N-H proton is variable and depends on concentration,

temperature, and solvent.
13C NMR (Carbon-13) NMR Data

The proton-decoupled 3C NMR spectrum of hexamethyleneimine shows three distinct signals
for the three unique carbon environments in the molecule.

Chemical Shift (8) (ppm) Assighment
~47.9 a-C
~30.5 B-C
~27.3 y-C

Infrared (IR) Spectroscopy

The IR spectrum of hexamethyleneimine exhibits characteristic absorption bands that
correspond to the vibrational modes of its functional groups. The spectrum is typically acquired
for a neat liquid sample.
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Wavenumber (cm~?) Vibration Intensity

~3280 N-H Stretch Medium, Broad
C-H Stretch (asymmetric &

2920, 2850 ) Strong
symmetric)

1450 CHz2 Scissoring Medium

1120 C-N Stretch Medium

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of hexamethyleneimine results in the

formation of a molecular ion and several characteristic fragment ions.

mlz Relative Intensity (%) Proposed Fragment
99 65 [M]* (Molecular lon)
98 26 [M-H]*

70 100 [M-CzHs]* (Base Peak)
57 53 [M-CsHe]*

56 67 [M-C3H7]*

43 79 [C3H7]*

30 71 [CH2NH2]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a general guide and may be adapted based on the specific

instrumentation available.

NMR Spectroscopy Protocol

Sample Preparation:
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e Prepare a solution of hexamethyleneimine by dissolving approximately 10-20 mg of the
neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher corresponding frequency.
e Pulse Program: Proton-decoupled pulse sequence.

e Number of Scans: 512-1024 scans.

o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:
o Ensure the ATR crystal or salt plates (NaCl or KBr) of the FTIR spectrometer are clean.

e For a neat liquid sample, place a single drop of hexamethyleneimine directly onto the ATR
crystal or between two salt plates to form a thin liquid film.
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Data Acquisition:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

e Mode: Attenuated Total Reflectance (ATR) or Transmission.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the empty ATR crystal or clean salt plates should be
acquired prior to the sample analysis.

Mass Spectrometry Protocol

Sample Introduction and lonization:

 Introduce a small amount of the liquid sample into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

 If using GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or
methanol) at a concentration of approximately 1 mg/mL.

Data Acquisition:

Spectrometer: Electron lonization Mass Spectrometer (EI-MS).

lonization Mode: Electron lonization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 10-200.

Scan Speed: 1 scan/second.

Visualizations
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The following diagrams illustrate the experimental workflow for the spectroscopic analysis of
hexamethyleneimine and the relationship between the spectroscopic data and its chemical
structure.

Sample Preparation

Hexamethyleneimine (Liquid)

Spectroscopic Analysis

NMR Spectroscopy
(*H and 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation
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Conclusion

Structural Elucidation &
Purity Assessment

Click to download full resolution via product page
Caption: Experimental workflow for the spectroscopic analysis of Hexamethyleneimine.
Caption: Correlation of spectroscopic data with the structure of Hexamethyleneimine.

Safety Information

Hexamethyleneimine is a flammable liquid and is corrosive. It is toxic if swallowed, inhaled, or
in contact with skin, and can cause severe skin burns and eye damage.[1][2][3][4] Appropriate
personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should
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be worn at all times when handling this chemical. All work should be conducted in a well-
ventilated fume hood.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Hexamethyleneimine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121469#spectroscopic-data-of-hexamethyleneimine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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